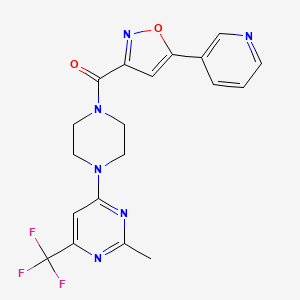

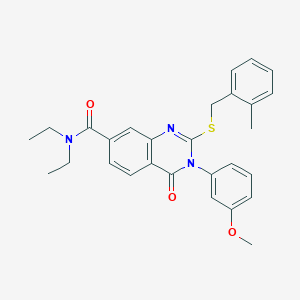

![molecular formula C11H14N4S B2859578 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 874781-16-5](/img/structure/B2859578.png)

7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine” is a compound used for proteomics research . Its molecular formula is C11H14N4S and has a molecular weight of 234.321 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno pyrimidine core with a methyl group at the 7th position and a piperazinyl group at the 4th position .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 234.321 . Unfortunately, the retrieved data does not provide more specific physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Thieno[3,2-d]pyrimidines, including those with a piperazine unit, have been designed and synthesized as potential anticancer agents. These compounds were created based on the structure of protein tyrosine kinase inhibitors, which are critical in cancer treatments (Min, 2012).

Synthesis for Biological Activities

Novel derivatives of thieno[3,2-d]pyrimidines have been synthesized for various biological activities. For instance, compounds derived from visnaginone and khellinone were synthesized, exhibiting anti-inflammatory and analgesic properties, highlighting their potential in pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Properties

A series of 4-piperazinopyrimidines bearing a methylthio substituent has shown various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This indicates the versatile therapeutic potential of such compounds (Mattioda et al., 1975).

Inhibitor for Cancer Treatment

Compounds like PD0205520, which include a piperazine ring in their structure, have been investigated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor, a significant target in cancer treatment (Zhang, Huang, & Huang, 2005).

Antibacterial Activity

Newly synthesized compounds, including derivatives of thieno[3,2-d]pyrimidines, have been evaluated for their antimicrobial properties. Some compounds have shown significant biocidal effects, suggesting their utility in addressing bacterial infections (El‐mahdy & Abdel-Rahman, 2011).

VEGFR3 Inhibitor for Breast Cancer

Specific thieno[2,3-d]pyrimidine derivatives have been identified as selective inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3). They have shown potential in treating metastatic triple-negative breast cancer by inhibiting tumor growth and resisting the formation of metastatic nodules (Li et al., 2021).

Antiproliferative Activity

New pyrido[1,2-a]pyrimidin-4-one derivatives, including those with a piperazin-1-yl group, have demonstrated antiproliferative activity against various human cancer cell lines. These findings indicate their potential as anticancer agents (Mallesha et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

This compound interacts with its target, PI3K, and inhibits its activity . This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .

Biochemical Pathways

The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to apoptosis (programmed cell death) and inhibit tumor growth .

Pharmacokinetics

The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.

Result of Action

The inhibition of PI3K by this compound disrupts the PI3K/Akt signaling pathway . This disruption can lead to apoptosis and inhibit tumor growth , providing a potential therapeutic effect against cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells , which could be influenced by the lipid composition of the cellular environment.

Zukünftige Richtungen

The future directions for “7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine” and similar compounds could involve further exploration of their potential as inhibitors of PI3 kinase p110alpha . This could lead to the development of novel anticancer agents, given the importance of PI3K in a variety of tumors .

Eigenschaften

IUPAC Name |

7-methyl-4-piperazin-1-ylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-8-6-16-10-9(8)13-7-14-11(10)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZBSDAMHRPBLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

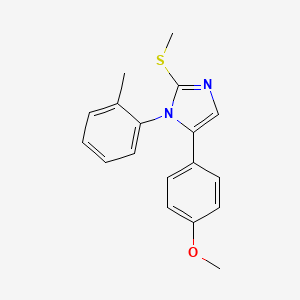

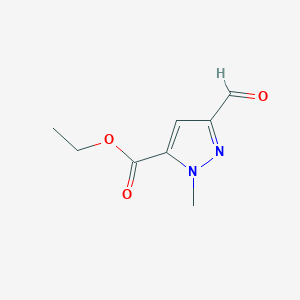

![1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859496.png)

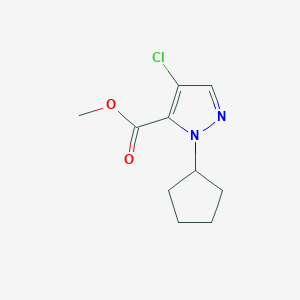

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)

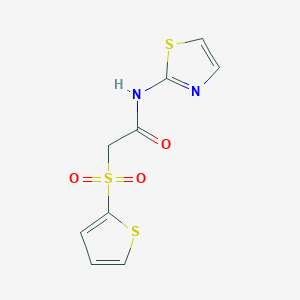

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2859499.png)

![(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2859507.png)

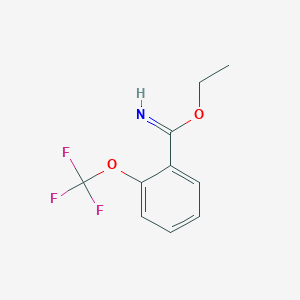

![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)

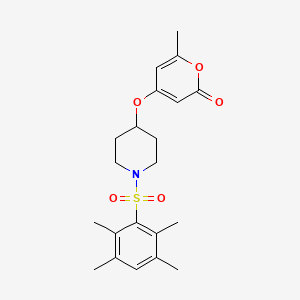

![N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2859516.png)